Xanthosine, 6-thio-

Description

The exact mass of the compound Xanthosine, 6-thio- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Xanthosine, 6-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xanthosine, 6-thio- including the price, delivery time, and more detailed information at info@benchchem.com.

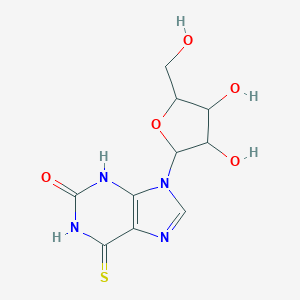

Structure

3D Structure

Properties

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-sulfanylidene-3H-purin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)20/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYWQXDBECLBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947250 |

Source

|

| Record name | 9-Pentofuranosyl-6-sulfanyl-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24386-76-3 |

Source

|

| Record name | 6-Thioxanthosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Pentofuranosyl-6-sulfanyl-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Thio-Xanthosine

This document provides a comprehensive technical overview for the synthesis and analytical characterization of 6-thio-xanthosine, a sulfur-containing analogue of the naturally occurring purine nucleoside xanthosine. This guide is intended for researchers and professionals in medicinal chemistry, drug development, and biochemistry who require a foundational understanding and practical methodology for working with this compound.

Introduction: The Significance of 6-Thio-Xanthosine

6-Thio-xanthosine belongs to the family of thionucleosides, which are analogues of natural nucleosides where a carbonyl oxygen atom is replaced by a sulfur atom. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic fate. 6-Thio-xanthosine is a key metabolite of widely used thiopurine prodrugs, such as azathioprine and 6-mercaptopurine, which are mainstays in the treatment of acute lymphoblastic leukemia and autoimmune disorders.[1] The biological activity of these drugs is contingent on their metabolic conversion to thiopurine nucleotides, with 6-thio-xanthosine being a crucial intermediate in these pathways.[2][3]

Understanding the synthesis and characterization of 6-thio-xanthosine is therefore critical for studying thiopurine metabolism, developing novel therapeutic agents, and designing diagnostic assays.[4] This guide provides a robust, field-proven framework for its preparation and validation.

Chemical Synthesis: A Two-Step Pathway from Xanthosine

The most reliable and common route for synthesizing 6-thio-xanthosine begins with the readily available starting material, xanthosine. The strategy involves the protection of the ribose moiety's hydroxyl groups, followed by a two-step conversion of the C6-carbonyl group into a thiocarbonyl group.

Causality Behind the Synthetic Strategy

The core of this synthesis is the conversion of a lactam (at the C6 position of the xanthine ring) into a thiolactam. Direct thionation is often inefficient and can lead to side reactions. A more controlled and higher-yielding approach involves an activation-substitution mechanism.

-

Protection: The hydroxyl groups of the ribose sugar are first protected (e.g., via acetylation) to prevent them from reacting with the chlorinating agent in the subsequent step. Acetyl groups are ideal as they are stable under the reaction conditions and can be easily removed later.

-

Activation: The C6-carbonyl is converted into a more reactive leaving group. Chlorination using phosphoryl chloride (POCl₃) transforms the C6-hydroxyl (in its enol form) into a 6-chloro substituent. This chloro group is an excellent leaving group for nucleophilic aromatic substitution.[5]

-

Substitution: The 6-chloro intermediate is then treated with a sulfur nucleophile, such as thiourea or sodium hydrosulfide, which displaces the chloride ion to form the desired 6-thio product.[6]

-

Deprotection: Finally, the protecting groups on the ribose are removed (e.g., using methanolic ammonia) to yield the final product, 6-thio-xanthosine.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of 6-thio-xanthosine from xanthosine.

Caption: Workflow for the synthesis of 6-thio-xanthosine.

Detailed Experimental Protocol

Step 1: Acetylation of Xanthosine

-

Suspend xanthosine (1 equivalent) in anhydrous pyridine.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetic anhydride (3.5 equivalents) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, by which time the solution should become clear.

-

Pour the reaction mixture into ice water and stir for 1 hour to precipitate the product.

-

Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2',3',5'-tri-O-acetylxanthosine.

Step 2: Chlorination of Protected Xanthosine

-

To 2',3',5'-tri-O-acetylxanthosine (1 equivalent), add phosphoryl chloride (POCl₃, ~10 equivalents).

-

Add N,N-dimethylaniline (1.2 equivalents) dropwise at 0°C.

-

Heat the mixture under reflux for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After cooling, carefully pour the mixture onto crushed ice.

-

Extract the aqueous solution with chloroform or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 6-chloro intermediate.[5]

Step 3: Thionation of the 6-Chloro Intermediate

-

Dissolve the crude 6-chloro intermediate (1 equivalent) in ethanol.

-

Add thiourea (1.5 equivalents) to the solution.[6]

-

Heat the mixture under reflux for 4-6 hours (monitor by TLC).

-

Cool the reaction mixture and evaporate the solvent.

-

Dissolve the residue in water and neutralize with a sodium bicarbonate solution to precipitate the protected 6-thio product.

-

Filter the product, wash with water, and dry.

Step 4: Deprotection to Yield 6-Thio-xanthosine

-

Suspend the protected 6-thio product in methanol saturated with ammonia at 0°C.

-

Seal the vessel and stir at room temperature for 18-24 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from water or by silica gel column chromatography to yield pure 6-thio-xanthosine.

Characterization of 6-Thio-Xanthosine

Unequivocal identification of the synthesized 6-thio-xanthosine requires a combination of spectroscopic techniques. Each method provides a unique piece of structural information that, when combined, confirms the identity and purity of the final product.

Data Summary Table

The following table summarizes the expected analytical data for 6-thio-xanthosine.

| Property | Expected Value / Observation | Technique |

| Molecular Formula | C₁₀H₁₂N₄O₅S | - |

| Molecular Weight | 300.29 g/mol | Mass Spectrometry |

| ¹H NMR (DMSO-d₆) | δ ~8.3 (s, 1H, H-8), δ ~5.9 (d, 1H, H-1'), plus ribose signals | ¹H NMR |

| ¹³C NMR (DMSO-d₆) | δ ~175 (C=S, C-6), plus purine and ribose signals | ¹³C NMR |

| Mass Spectrum | [M+H]⁺ at m/z 301.06 | ESI-MS |

| UV Absorption | λₘₐₓ ≈ 340-350 nm | UV-Vis Spectroscopy |

| Appearance | Pale yellow solid | Visual Inspection |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the purine and ribose moieties. Key expected signals include a singlet for the H-8 proton of the purine ring (around δ 8.3 ppm) and a doublet for the anomeric proton (H-1') of the ribose sugar (around δ 5.9 ppm). The remaining ribose protons will appear as multiplets between δ 3.5 and 5.5 ppm. The broad singlets for the exchangeable N-H and O-H protons will also be present.

-

¹³C NMR: The carbon spectrum is crucial for confirming the thionation. The most telling signal is the C6 carbon, which is expected to shift significantly downfield to ~175 ppm, characteristic of a thiocarbonyl (C=S) carbon. This is a distinct shift from the carbonyl carbon (~157 ppm) in the starting material, xanthosine.[7]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. For 6-thio-xanthosine (C₁₀H₁₂N₄O₅S), the expected exact mass is 300.05 g/mol . In positive ion mode, the spectrum should show a prominent peak at an m/z of 301.06, corresponding to the protonated molecule ([M+H]⁺).[8]

UV-Vis Spectroscopy

UV-Vis spectroscopy is an excellent technique for quickly verifying the conversion of the xanthine purine ring to the 6-thioxanthine system. The introduction of the sulfur atom extends the chromophore. Consequently, 6-thio-xanthosine exhibits a significant bathochromic (red) shift in its maximum absorbance (λₘₐₓ) compared to xanthosine. Xanthosine typically absorbs around 265 nm, whereas 6-thio-xanthosine is expected to have a strong absorption band in the range of 340-350 nm.[9][10] This clear shift provides strong evidence of successful thionation.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of 6-thio-xanthosine from xanthosine, grounded in established chemical principles. The detailed protocol, coupled with a comprehensive characterization framework, provides researchers with the necessary tools to confidently prepare and validate this important thionucleoside. The successful application of these methods will facilitate further research into the pharmacology of thiopurine drugs and the development of new nucleoside-based therapeutic agents.

References

-

Cheméo. (n.d.). Chemical Properties of 6-Thioxanthine (CAS 2002-59-7). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21627890, 6-Thioxanthosine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268107, 6-Thioxanthine. Retrieved from [Link]

- Wooldridge, K. R. H., & Slack, R. (1962). The synthesis of some 6-thioxanthines. Journal of the Chemical Society (Resumed), 1863. DOI: 10.1039/JR9620001863

- Nelson, V., Khadem, H. S., Whitten, B., & Sesselman, D. (1983). Synthesis of Hypoxanthine, Guanine, and 6-Thiopurine Nucleosides of 6-Deoxy-D-allofuranose. Journal of Medicinal Chemistry, 26(7), 1071-1074.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676166, 6-Thioinosine. Retrieved from [Link]

- Ishiguro, K., & Sartorelli, A. C. (1985). Characterization of the metabolic forms of 6-thioguanine responsible for cytotoxicity and induction of differentiation of HL-60 acute promyelocytic leukemia cells. Cancer Research, 45(1), 91-95.

- Nelson, V. C., El Khadem, H. S., Whitten, B. G., & Sesselman, D. (1983). Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose. Journal of Medicinal Chemistry, 26(7), 1071–1074.

- Hassan, A. E. A., Wang, T., & Seela, F. (2011). Mechanistic studies in the synthesis of a series of thieno-expanded xanthosine and guanosine nucleosides. Beilstein Journal of Organic Chemistry, 7, 137–144.

- Rosen, T. (1978). Process for preparing thioxanthones. U.S.

- De Napoli, L., Montesarchio, D., Piccialli, G., Santacroce, C., & Varra, M. (1995). Improved Synthesis of Isoguanosine and 6-Substituted Xanthosine Derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 15-18.

- Liu, Y., Jiang, H., Zhang, Y., & Zhang, J. (2018). Synthesis and bioactivity of novel xanthone and thioxanthone l-rhamnopyranosides. RSC Advances, 8(46), 26233–26243.

- Ukaji, Y., & Inomata, K. (2013). A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogues. Heterocycles, 87(12), 2577.

- Hore, V., Schinor, D., Voll, A. S., Freund, M., Leisegang, M. S., Laqmani, Z., … Meier, C. (2022). 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. Journal of Medicinal Chemistry, 65(23), 15918–15935.

- Zhao, C., Wang, J., Su, D., He, J., & Wang, Y. (2010). Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid. Journal of Biological Chemistry, 285(46), 35575–35581.

- Zhang, Y., et al. (2021). A Modified Nucleoside 6-Thio-2'-Deoxyguanosine Exhibits Antitumor Activity in Gliomas. Clinical Cancer Research, 27(24), 6864-6877.

- Mender, I., et al. (2015). Induction of Telomere Dysfunction Mediated by the Telomerase Substrate Precursor 6-Thio-2′-Deoxyguanosine. Cancer Discovery, 5(1), 82-95.

- Lee, Y. H., Lee, J. W., Kim, N. J., & Kim, S. K. (2021). Structural Characterization of 6-Thioguanosine and Its Monohydrate in the Gas Phase. The Journal of Physical Chemistry A, 125(34), 7476–7483.

- Spata, V. A., Matsika, S., & Crespo-Hernández, C. E. (2020). Ultrafast Excited-State Decay Mechanisms of 6-Thioguanine Followed by Sub-20 fs UV Transient Absorption Spectroscopy. Molecules, 25(21), 5099.

-

Mary, Y. S., & Balachandran, V. (2019). Electronic absorbance spectrum of 6-thioguanine-inset calculated. ResearchGate. Retrieved from [Link]

- Dervieux, T., Chu, Y., Su, Y., Pui, C. H., Evans, W. E., & Relling, M. V. (2002). LC-MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Clinical Chemistry, 48(10), 1663-1671.

- Longuespée, R., et al. (2024). 6-Aza-2-Thiothymine as an Alternative Matrix for Spatial Proteomics with MALDI-MSI. Metabolites, 14(1), 21.

- Borges, A., et al. (2014). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules, 19(9), 13697-13710.

-

ResearchGate. (n.d.). UV–Vis absorption varies as a function of xanthine concentration. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000292). Retrieved from [Link]

- Ruzzene, M., et al. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules, 24(14), 2603.

Sources

- 1. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Thioinosine | C10H12N4O4S | CID 676166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the metabolic forms of 6-thioguanine responsible for cytotoxicity and induction of differentiation of HL-60 acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthine(69-89-6) 13C NMR spectrum [chemicalbook.com]

- 8. 6-Thioxanthine | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ultrafast Excited-State Decay Mechanisms of 6-Thioguanine Followed by Sub-20 fs UV Transient Absorption Spectroscopy [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Thio-Xanthosine

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of 6-thio-xanthosine, a thionucleoside of significant interest in medicinal chemistry and drug development. While direct experimental data on 6-thio-xanthosine is emerging, this document synthesizes foundational principles from closely related analogues, such as 6-thioguanosine and xanthosine, to build a robust predictive framework. We will delve into the critical aspects of its synthesis, the nuanced interplay of tautomeric forms, the conformational preferences of the glycosidic bond and sugar pucker, and the advanced analytical techniques required for its definitive characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering both a summary of current understanding and a practical roadmap for future investigation.

Introduction: The Significance of Thionucleosides in Drug Discovery

Thionucleosides, a class of nucleoside analogues where a carbonyl oxygen is replaced by a sulfur atom, have long been a cornerstone of antiviral and anticancer chemotherapy. The substitution of sulfur for oxygen imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased polarizability, and a different steric profile. These modifications can profoundly impact the interaction of the nucleoside with target enzymes and nucleic acid structures. 6-thio-xanthosine, as a derivative of xanthosine, is of particular interest due to the established biological activities of related purine analogues. For instance, 6-thioguanine is a clinically used anticancer agent, and its nucleoside forms are known to be incorporated into DNA and RNA, leading to cytotoxicity. Understanding the precise three-dimensional structure and conformational flexibility of 6-thio-xanthosine is paramount to elucidating its mechanism of action and for the rational design of next-generation therapeutic agents.

Synthesis of 6-Thio-Xanthosine: A Proposed Pathway

The synthesis of 6-thio-xanthosine can be approached through established methods in nucleoside chemistry. A common strategy involves the thionation of a protected xanthosine precursor.

Experimental Protocol: Synthesis of 6-Thio-Xanthosine

-

Protection of Xanthosine: Begin with commercially available xanthosine. The hydroxyl groups of the ribose moiety must be protected to prevent side reactions during thionation. A common method is to use acetyl or silyl protecting groups. For example, treatment of xanthosine with acetic anhydride in pyridine will yield 2',3',5'-tri-O-acetylxanthosine.

-

Thionation: The protected xanthosine is then subjected to thionation. Lawesson's reagent is a widely used and effective thionating agent for converting carbonyls to thiocarbonyls. The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or dioxane under reflux.

-

Deprotection: Following thionation, the protecting groups are removed. Acetyl groups can be cleaved under basic conditions, for example, by treatment with methanolic ammonia.

-

Purification: The crude product is then purified using standard chromatographic techniques, such as silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC), to yield pure 6-thio-xanthosine.

Caption: Proposed synthetic workflow for 6-thio-xanthosine.

Molecular Structure and Tautomerism

The introduction of a sulfur atom at the 6-position of the xanthine base introduces the possibility of thione-thiol tautomerism, which is a critical determinant of its hydrogen bonding patterns and biological activity.

-

Thione Form (6-oxo-2-thioxo): This is the lactam-like form, where the sulfur exists as a thiocarbonyl (C=S).

-

Thiol Form (6-mercapto-2-oxo): This is the lactim-like form, where the sulfur is protonated to form a thiol group (S-H).

Computational studies on the related molecule 6-thioguanosine have shown that the thiol tautomer can be significantly populated in the gas phase, stabilized by intramolecular hydrogen bonding.[1] In aqueous solution, the equilibrium between the thione and thiol forms will be influenced by pH and solvent interactions. The pKa of the thiol group is a key parameter that will govern this equilibrium.

Conformational Analysis

The overall three-dimensional shape of 6-thio-xanthosine is defined by two key conformational parameters: the glycosidic bond torsion angle and the sugar pucker.

Glycosidic Bond Conformation: syn vs. anti

The rotation around the C1'-N9 glycosidic bond determines the relative orientation of the purine base and the ribose sugar.

-

anti Conformation: The purine base is oriented away from the sugar ring. This is the sterically favored conformation for most purine nucleosides.

-

syn Conformation: The purine base is positioned over the sugar ring. This conformation can be stabilized by intramolecular hydrogen bonds, for example, between the O5'-H of the sugar and the N3 of the purine base.

For 6-thioguanosine, studies have indicated a preference for the syn conformation in the gas phase due to such intramolecular hydrogen bonding.[1] It is highly probable that 6-thio-xanthosine exhibits similar conformational behavior.

Ribose Sugar Pucker

The five-membered ribose ring is not planar and adopts a puckered conformation, typically described as either C2'-endo or C3'-endo.

-

C2'-endo Pucker: The C2' atom is displaced on the same side of the C1'-C4'-O4' plane as the C5' atom. This conformation is more prevalent in B-form DNA.

-

C3'-endo Pucker: The C3' atom is displaced on the same side of the C1'-C4'-O4' plane as the C5' atom. This conformation is characteristic of A-form DNA and RNA.

The sugar pucker is in dynamic equilibrium, and the preferred conformation is influenced by the nature of the nucleobase and its interaction with the sugar moiety. For xanthosine-containing RNA, NMR studies have provided insights into the sugar pucker's influence on local helical geometry.

Analytical Characterization: A Multi-faceted Approach

A combination of spectroscopic and structural biology techniques is essential for the complete characterization of 6-thio-xanthosine's structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the solution-state structure and dynamics of nucleosides.

Experimental Protocol: NMR Analysis of 6-Thio-Xanthosine

-

Sample Preparation: Dissolve the purified 6-thio-xanthosine in a suitable deuterated solvent, such as DMSO-d6 or D2O.

-

1D NMR (¹H and ¹³C): Acquire one-dimensional proton and carbon NMR spectra to confirm the chemical structure and identify the chemical shifts of all atoms. The chemical shifts of the anomeric proton (H1') and the base protons will be particularly informative.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC). This will allow for unambiguous assignment of all signals.

-

NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy is crucial for determining the conformation around the glycosidic bond. The presence of a strong NOE/ROE between the base proton (H8) and the sugar protons (H1', H2') is indicative of a syn conformation, while a strong NOE/ROE to H1' and a weaker one to H2' suggests an anti conformation.

-

J-coupling Analysis: The coupling constants between the sugar protons (e.g., ³J(H1'-H2')) can be used to determine the preferred sugar pucker conformation.

Table 1: Expected ¹H NMR Chemical Shifts for 6-Thio-Xanthosine (in DMSO-d6)

| Proton | Expected Chemical Shift (ppm) |

| H8 | 8.0 - 8.5 |

| H1' | 5.8 - 6.2 |

| H2' | 4.5 - 5.0 |

| H3' | 4.0 - 4.5 |

| H4' | 3.8 - 4.2 |

| H5', H5'' | 3.5 - 3.8 |

| OH groups | Variable |

Note: These are predicted ranges based on data for similar nucleosides like 6-thioguanosine.

Caption: Workflow for the NMR-based structural and conformational analysis of 6-thio-xanthosine.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, atomic-resolution picture of the solid-state structure of a molecule.

Experimental Protocol: X-ray Crystallography of 6-Thio-Xanthosine

-

Crystallization: Grow single crystals of 6-thio-xanthosine suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.

The crystal structure of the related purine base xanthine has been solved using 3D electron diffraction, revealing a planar hydrogen-bonded network.[2][3] An X-ray structure of 6-thio-xanthosine would provide invaluable information on its tautomeric state, glycosidic bond conformation, and sugar pucker in the solid state.

Computational Modeling

In the absence of extensive experimental data, computational methods can provide valuable insights into the conformational landscape of 6-thio-xanthosine.

Workflow: Computational Analysis of 6-Thio-Xanthosine

-

Model Building: Construct a 3D model of 6-thio-xanthosine in both the thione and thiol tautomeric forms.

-

Conformational Search: Perform a systematic search of the conformational space by rotating around the glycosidic bond and sampling different sugar pucker conformations.

-

Quantum Mechanical Calculations: Use ab initio or density functional theory (DFT) methods to calculate the relative energies of the different conformers. This will identify the most stable conformations and provide information on the energy barriers between them.

-

Solvent Effects: Incorporate the effects of solvent (e.g., water) using implicit or explicit solvent models to predict the conformational preferences in an aqueous environment.

Biological Implications and Future Directions

The structural and conformational properties of 6-thio-xanthosine are intrinsically linked to its potential biological activity. The thione-thiol tautomerism and the syn/anti equilibrium will dictate its ability to act as a hydrogen bond donor or acceptor, which is critical for its recognition by enzymes such as kinases, polymerases, or purine salvage pathway enzymes. For instance, the antitumor activity of 6-thio-deoxyguanosine is attributed to its incorporation into telomeres, leading to telomere dysfunction.[4][5][6]

Future research should focus on obtaining high-resolution experimental data for 6-thio-xanthosine to validate the predictive models presented in this guide. Co-crystallization of 6-thio-xanthosine with target enzymes would provide direct structural evidence of its binding mode and mechanism of action. Furthermore, investigating the metabolism of 6-thio-xanthosine and its incorporation into cellular nucleic acids will be crucial for understanding its pharmacological effects.

Conclusion

While 6-thio-xanthosine remains a molecule with underexplored potential, a comprehensive understanding of its molecular structure and conformation is within reach through a synergistic application of synthetic chemistry, advanced spectroscopic techniques, and computational modeling. By drawing upon the extensive knowledge of related thionucleosides, we can formulate robust hypotheses and design targeted experiments to unlock the therapeutic promise of this intriguing compound. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

-

BIOLOGICAL ACTIVITY OF SYNTHESIZED XANTHONE AND THIOXANTHONE ANALOGS. (n.d.). Retrieved from [Link]

-

Laera, L., Guaragnella, N., Giannattasio, S., & Moro, L. (2019). 6-Thioguanine and Its Analogs Promote Apoptosis of Castration-Resistant Prostate Cancer Cells in a BRCA2-Dependent Manner. Cancers, 11(7), 959. [Link]

-

Nelson, V., El Khadem, H. S., Whitten, B., & Sesselman, D. (1983). Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose. Journal of medicinal chemistry, 26(7), 1071–1074. [Link]

-

Xanthine: Synthetic Strategy And Biological Activity. (2021). Mini reviews in medicinal chemistry, 21(14), 1888–1904. [Link]

-

Wooldridge, K. R. H., & Slack, R. (1962). 352. The synthesis of some 6-thioxanthines. Journal of the Chemical Society (Resumed), 1863. [Link]

-

6-Thioxanthine. (n.d.). PubChem. Retrieved from [Link]

-

Towards a comprehensive understanding of RNA deamination: synthesis and properties of xanthosine-modified RNA. (2018). Nucleic acids research, 46(15), 7587–7601. [Link]

-

Moreno, S., Fickl, M., Bauer, I., Brunner, M., Rázková, A., Rieder, D., Delazer, I., Micura, R., & Lusser, A. (2022). 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. Journal of medicinal chemistry, 65(23), 15750–15762. [Link]

-

A Modified Nucleoside 6-Thio-2'-Deoxyguanosine Exhibits Antitumor Activity in Gliomas. (2021). Clinical cancer research : an official journal of the American Association for Cancer Research, 27(24), 6846–6858. [Link]

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). Frontiers in chemistry, 7, 77. [Link]

-

De Napoli, L., Montesarchio, D., Piccialli, G., Santacroce, C., & Varra, M. (1995). Improved Synthesis of Isoguanosine (V) and 6-Substituted Xanthosine Derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 15–19. [Link]

-

The Synthesis of 6-Thioguanine. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. (2023). Crystal growth & design, 23(3), 1599–1605. [Link]

-

Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. (2022). ChemRxiv. [Link]

-

Computational Redesign of Thioredoxin Is Hypersensitive toward Minor Conformational Changes in the Backbone Template. (2016). PloS one, 11(8), e0160938. [Link]

-

Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. (2023). Crystal growth & design, 23(3), 1599–1605. [Link]

-

Chemical structure of 6-thioguanine and sequence of lesion containing... (n.d.). ResearchGate. Retrieved from [Link]

-

6-thio-2'-deoxyguanosine inhibits telomere elongation by inducing a non-productive stalled telomerase complex. (2023). bioRxiv. [Link]

-

Computational Redesign of Thioredoxin Is Hypersensitive toward Minor Conformational Changes in the Backbone Template. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. [repository.cam.ac.uk]

- 3. Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Modified Nucleoside 6-Thio-2'-Deoxyguanosine Exhibits Antitumor Activity in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Thioguanine(154-42-7) 1H NMR spectrum [chemicalbook.com]

- 6. biorxiv.org [biorxiv.org]

Navigating the Thiopurine Metabolic Maze: A Technical Guide to the Role of 6-Thio-xanthosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biochemical pathways involving 6-thio-xanthosine, a critical intermediate in the metabolism of thiopurine drugs. Thiopurines, such as azathioprine, 6-mercaptopurine, and 6-thioguanine, are indispensable therapeutic agents in the treatment of various cancers and autoimmune diseases. Their clinical efficacy and toxicity are intricately linked to a complex metabolic network of activation and inactivation pathways. This guide will dissect these pathways, with a particular focus on the formation and fate of 6-thioxanthosine monophosphate (6-TXMP), the pivotal role of key enzymes including thiopurine methyltransferase (TPMT), and the clinical implications of genetic polymorphisms. Furthermore, we will provide detailed experimental protocols for the analysis of enzyme activity and metabolite quantification, essential for both basic research and clinical monitoring of thiopurine therapy.

Introduction: The Central Role of Thiopurines and the Emergence of 6-Thio-xanthosine

Thiopurine drugs are purine antimetabolites that have been a cornerstone in the management of acute lymphoblastic leukemia, inflammatory bowel disease, and organ transplantation for decades.[1] These drugs are administered as prodrugs and require intracellular conversion to their active metabolites, the 6-thioguanine nucleotides (6-TGNs), to exert their cytotoxic and immunosuppressive effects.[1] The metabolic journey of thiopurines is a delicate balance between anabolic activation and catabolic inactivation, a balance that dictates both therapeutic success and the risk of adverse drug reactions.

Central to this metabolic cascade is the formation of 6-thioxanthosine monophosphate (6-TXMP), a key intermediate that lies at a critical juncture, leading to the production of active 6-TGNs. Understanding the enzymatic conversions surrounding 6-TXMP is paramount for optimizing thiopurine therapy, personalizing treatment based on patient genetics, and developing novel therapeutic strategies.

The Metabolic Landscape: Activation and Inactivation Pathways

The biotransformation of thiopurines is a multi-step process involving several key enzymes. The primary activation pathway, along with competing inactivation routes, determines the intracellular concentration of the therapeutically active 6-TGNs.

The Anabolic Pathway: The Road to Active 6-Thioguanine Nucleotides

The conversion of the parent drug, 6-mercaptopurine (6-MP), to the cytotoxic 6-TGNs proceeds through a series of enzymatic steps:

-

Formation of 6-Thioinosine Monophosphate (6-TIMP): The initial and rate-limiting step in the activation of 6-MP is its conversion to 6-TIMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .[2] This reaction utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[3]

-

Emergence of 6-Thioxanthosine Monophosphate (6-TXMP): 6-TIMP is then oxidized to 6-TXMP by inosine monophosphate dehydrogenase (IMPDH) .[2] This is a crucial step that channels the metabolite towards the guanine nucleotide pathway.

-

Generation of 6-Thioguanosine Monophosphate (6-TGMP): The final step in the formation of the initial thioguanine nucleotide is the conversion of 6-TXMP to 6-TGMP by guanosine monophosphate synthetase (GMPS) .[2]

-

Phosphorylation to Active 6-TGNs: 6-TGMP is subsequently phosphorylated by cellular kinases to form 6-thioguanosine diphosphate (6-TGDP) and the active 6-thioguanosine triphosphate (6-TGTP), collectively known as 6-TGNs.[4] These active metabolites are incorporated into DNA and RNA, leading to cytotoxicity.[1]

Caption: Anabolic pathway of 6-mercaptopurine.

The Catabolic Pathways: Inactivation and Detoxification

Competing with the activation pathway are two major catabolic routes that inactivate thiopurines and their metabolites:

-

S-Methylation by Thiopurine Methyltransferase (TPMT): TPMT is a crucial enzyme that catalyzes the S-methylation of 6-MP to 6-methylmercaptopurine (6-MMP) and 6-TIMP to 6-methylthioinosine monophosphate (6-MTIMP).[5][6] This pathway diverts the substrates away from the formation of active 6-TGNs. While 6-MMP is largely inactive, high levels have been associated with hepatotoxicity.[7]

-

Oxidation by Xanthine Oxidase (XO): Xanthine oxidase is responsible for the oxidation of 6-MP to the inactive metabolite 6-thiouric acid.[7] This enzyme plays a significant role in the overall clearance of 6-MP.

Caption: Catabolic pathways of thiopurines.

The Gatekeeper Enzyme: Thiopurine Methyltransferase (TPMT)

TPMT activity is a critical determinant of thiopurine metabolism and clinical outcomes. Genetic polymorphisms in the TPMT gene can lead to significant inter-individual variations in enzyme activity, which has profound clinical implications.

TPMT Genetic Polymorphism

Several single nucleotide polymorphisms (SNPs) in the TPMT gene have been identified that result in decreased or absent enzyme activity.[8] Individuals can be categorized into three main phenotypes:

-

Normal Metabolizers (NM): Homozygous for the wild-type allele (~90% of the population), with normal TPMT activity.

-

Intermediate Metabolizers (IM): Heterozygous for a non-functional allele (~10% of the population), with intermediate TPMT activity.

-

Poor Metabolizers (PM): Homozygous or compound heterozygous for non-functional alleles (~0.3% of the population), with low to absent TPMT activity.[9]

Clinical Significance of TPMT Status

TPMT status is a crucial factor in thiopurine therapy:

-

Poor Metabolizers: Are at a high risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurines due to the accumulation of high levels of 6-TGNs.[10] Dose reduction of 85-90% is typically required.

-

Intermediate Metabolizers: Have an increased risk of myelosuppression compared to normal metabolizers, and often require a dose reduction of 30-70%.

-

Ultra-High Metabolizers: A smaller subset of individuals may have higher than normal TPMT activity, leading to rapid inactivation of the drug and potential treatment failure at standard doses.

Pre-treatment TPMT genotyping or phenotyping is now a standard of care in many clinical settings to guide thiopurine dosing and minimize the risk of severe toxicity.[9]

Drug Interactions: The Case of Allopurinol

Allopurinol, a xanthine oxidase inhibitor commonly used to treat gout, has a significant and clinically relevant interaction with thiopurines. By inhibiting XO, allopurinol blocks the conversion of 6-MP to 6-thiouric acid, thereby shunting more 6-MP towards the activation pathway.[6] This leads to a substantial increase in the levels of active 6-TGNs.

This interaction can be exploited therapeutically in patients who are "shunters," meaning they preferentially metabolize thiopurines towards the inactive 6-MMP, leading to high levels of this potentially hepatotoxic metabolite and low levels of the therapeutic 6-TGNs.[11] Co-administration of a low dose of allopurinol with a significantly reduced dose of the thiopurine can reverse this skewed metabolism, increasing 6-TGN levels and improving therapeutic efficacy.[12] However, this combination therapy requires careful monitoring due to the increased risk of myelosuppression.

Experimental Protocols

Accurate measurement of enzyme activities and metabolite levels is essential for both research and clinical management of thiopurine therapy.

Synthesis of 6-Thio-xanthosine

Proposed Synthetic Strategy:

-

Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of xanthosine would first need to be protected, for example, by acetylation using acetic anhydride in pyridine.

-

Chlorination at the 6-position: The protected xanthosine could then be treated with a chlorinating agent, such as phosphoryl chloride, to replace the 6-oxo group with a chlorine atom, forming a 6-chloropurine riboside intermediate.

-

Thionation: The 6-chloro group can then be displaced by a sulfur-containing nucleophile. A common method for this transformation is treatment with thiourea followed by hydrolysis, or by using sodium hydrosulfide.

-

Deprotection: Finally, the protecting groups on the ribose would be removed (e.g., by treatment with methanolic ammonia) to yield 6-thio-xanthosine.

This proposed pathway is based on established methods for the synthesis of other thiopurine nucleosides and would require optimization for the specific synthesis of 6-thio-xanthosine.[7]

Enzyme Activity Assays

A variety of methods are available for measuring the activity of the key enzymes in thiopurine metabolism. Many of these are available as commercial kits.

| Enzyme | Assay Principle |

| HGPRT | Measurement of the conversion of radiolabeled hypoxanthine to inosine monophosphate (IMP), or non-radioactive methods using HPLC to quantify IMP formation.[13][14] |

| IMPDH | Spectrophotometric assay measuring the reduction of NAD+ to NADH at 340 nm during the conversion of IMP to xanthosine monophosphate (XMP).[1][15] |

| GMPS | Coupled enzyme assay that measures the production of glutamate, which is then used in a reaction that leads to the reduction of a tetrazolium salt to a colored formazan product, measured spectrophotometrically. |

| TPMT | Measurement of the formation of 6-methylmercaptopurine (6-MMP) from 6-mercaptopurine (6-MP) and S-adenosylmethionine (SAM) using HPLC with UV or mass spectrometry detection.[5] |

| XO | Spectrophotometric or fluorometric assays that measure the production of uric acid or hydrogen peroxide from the oxidation of xanthine or hypoxanthine.[2] |

Detailed Protocol: TPMT Activity Assay in Erythrocytes by HPLC

This protocol is adapted from established methods and provides a reliable way to determine TPMT phenotype.[5]

Materials:

-

Packed red blood cells (RBCs)

-

Dithiothreitol (DTT)

-

S-adenosyl-L-methionine (SAM)

-

6-mercaptopurine (6-MP)

-

Potassium phosphate buffer

-

Perchloric acid

-

HPLC system with UV detector

-

Reversed-phase C18 column

Procedure:

-

Hemolysate Preparation: Wash packed RBCs with saline and lyse with cold water.

-

Enzymatic Reaction: Incubate the hemolysate with a reaction mixture containing phosphate buffer, DTT, SAM, and 6-MP at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

Extraction: Centrifuge to pellet precipitated proteins. The supernatant contains the reaction product, 6-methylmercaptopurine (6-MMP).

-

HPLC Analysis: Inject the supernatant onto a reversed-phase HPLC column. Elute with a suitable mobile phase (e.g., a gradient of methanol in phosphate buffer).

-

Quantification: Detect 6-MMP by its UV absorbance at a specific wavelength (e.g., 304 nm) and quantify by comparing the peak area to a standard curve of known 6-MMP concentrations.

-

Calculation: Express TPMT activity as the amount of 6-MMP produced per hour per milliliter of packed RBCs.

Caption: Workflow for TPMT activity assay by HPLC.

Quantification of Thiopurine Metabolites by HPLC

Monitoring the intracellular levels of 6-TGNs and 6-MMP is crucial for optimizing thiopurine therapy.

Detailed Protocol: Quantification of 6-TGNs in Erythrocytes by HPLC

This protocol is based on the hydrolysis of nucleotide metabolites to their respective purine bases for quantification.

Materials:

-

Packed red blood cells (RBCs)

-

Perchloric acid

-

Dithiothreitol (DTT)

-

HPLC system with UV detector

-

Reversed-phase C18 column

Procedure:

-

Cell Lysis and Deproteinization: Lyse washed RBCs and deproteinize with perchloric acid containing DTT.

-

Hydrolysis: Heat the acid extract to hydrolyze the 6-thioguanine nucleotides to the free base, 6-thioguanine (6-TG).

-

Neutralization: Neutralize the sample with potassium hydroxide.

-

Centrifugation: Centrifuge to remove the potassium perchlorate precipitate.

-

HPLC Analysis: Inject the supernatant onto a reversed-phase HPLC column.

-

Quantification: Elute with an appropriate mobile phase and detect 6-TG by its UV absorbance (e.g., at 341 nm). Quantify by comparing the peak area to a standard curve of known 6-TG concentrations.

-

Calculation: Express the 6-TGN concentration as pmol per 8 x 10^8 RBCs.

Caption: Workflow for 6-TGN quantification by HPLC.

Future Directions and Conclusion

The study of thiopurine metabolism, with 6-thio-xanthosine at its core, continues to be a vibrant area of research. Future investigations will likely focus on:

-

Further elucidation of the regulatory mechanisms governing the expression and activity of the key metabolic enzymes.

-

Identification of novel genetic variants that influence thiopurine metabolism and clinical outcomes.

-

Development of more sophisticated and rapid point-of-care tests for TPMT status and thiopurine metabolite levels.

-

Exploration of the therapeutic potential of modulating specific pathways , for instance, through the development of selective inhibitors or activators of key enzymes.

References

-

BQC Bioquochem. (n.d.). KB03032 | Xanthine Oxidase Activity Assay Kit. Retrieved from [Link]

- Deranged Physiology. (2025, September 28). What is the significance of TPMT (thiopurine methyltransferase)

-

ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]

-

Ansari, A., Aslam, A., & Singh, R. (2018). Role of Allopurinol in Optimizing Thiopurine Therapy in Patients with Autoimmune Hepatitis: A Review. Journal of clinical and experimental hepatology, 8(3), 309–313. [Link]

- Sparrow, M. P., Hande, S. A., Friedman, S., & Hanauer, S. B. (2007). Use of Allopurinol to Optimize Thiopurine Immunomodulator Efficacy in Inflammatory Bowel Disease.

- Gilissen, L. P., Derijks, L. J., Driessen, A., Bos, L. P., Hooymans, P. M., & Engels, L. G. (2007). Addition of Allopurinol for Altering Thiopurine Metabolism to Optimize Therapy in Patients with Inflammatory Bowel Disease. Journal of Clinical Gastroenterology, 41(7), 674-678.

-

Piñeiro-Sabarís, R., Tutau, F., Pardiñas, M. C., Páez, M. I., & Lanao, J. M. (2003). Determination of thiopurine methyltransferase activity in human erythrocytes by high-performance liquid chromatography: comparison with the radiochemical method. Journal of clinical pharmacy and therapeutics, 28(4), 307–313. [Link]

-

Elabscience. (n.d.). Xanthine Oxidase (XOD) Activity Assay Kit (E-BC-K805-M). Retrieved from [Link]

-

Blaker, P., & Arenz, T. (2015). Allopurinol–thiopurine combination therapy in inflammatory bowel disease. Future Science OA, 1(2), FSO27. [Link]

-

Kask, K., Leping, V., & Kulo, A. (2010). Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(3-4), 433–437. [Link]

-

Smith, M. A., Blaker, P., & Marinaki, A. M. (2012). Optimizing outcome on thiopurines in inflammatory bowel disease by co-prescription of allopurinol. Journal of Crohn's & colitis, 6(9), 905–912. [Link]

- Biomedical Research Service Center. (n.d.).

- Bion, J. F., D'Incan, M., & Saux, M. C. (1998). Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. Clinical chemistry, 44(2), 309–313.

-

Novocib. (2025, December 8). Active Human IMPDH Type 2 Enzyme. Retrieved from [Link]

- Biomedical Research Service Center. (n.d.). BMR GMP Synthase Assay Kit.

-

McLeod, H. L., & Evans, W. E. (2000). Genetic polymorphism of thiopurine methyltransferase and its clinical relevance for childhood acute lymphoblastic leukemia. Leukemia, 14(4), 567–571. [Link]

- Weinshilboum, R. M. (2001). Thiopurine pharmacogenetics: clinical and molecular studies of thiopurine methyltransferase.

-

Lennard, L., & Singleton, H. J. (1992). Assay of 6-thioinosinic acid and 6-thioguanine nucleotides, active metabolites of 6-mercaptopurine, in human red blood cells. Journal of chromatography, 583(1), 83–90. [Link]

-

Lennard, L. (2014). Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods. Current drug metabolism, 15(2), 186–197. [Link]

- van Asseldonk, D. P., de Boer, N. K. H., Peters, G. J., & Mulder, C. J. J. (2011). On the effect of allopurinol and low-dose thiopurine combination therapy on the activity of three pivotal thiopurine metabolizing enzymes: Results from a prospective pharmacological study. Journal of Crohn's and Colitis, 5(4), 332-338.

-

Scilit. (n.d.). Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. Retrieved from [Link]

- Schütz, E., Mugele, F., & Verworner, F. (2018). Validation of a high-performance liquid chromatography method for thiopurine S-methyltransferase activity in whole blood using 6-mercaptopurine as substrate.

-

Taylor & Francis Online. (n.d.). Analysis of 6-mercaptopurine, 6-thioguanine nucleotides, and 6-thiourie acid in biological fluids by high-performance liquid chromatography: Technical Note. Retrieved from [Link]

- Lennard, L., & Singleton, H. J. (1992). Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. Clinical chemistry, 38(9), 1897–1900.

- Biomedical Research Service Center. (n.d.).

- ild care foundation. (n.d.). CLINICAL AND MOLECULAR STUDIES OF THIOPURINE METHYLTRANSFERASE.

-

Cammalleri, L., & Malatack, J. J. (2014). Determination of Activity of the Enzymes Hypoxanthine Phosphoribosyl Transferase (HPRT) and Adenine Phosphoribosyl Transferase (APRT) in Blood Spots on Filter Paper. Current protocols in human genetics, 83, 17.8.1–17.8.10. [Link]

-

Novocib. (2025, October 9). HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay. Retrieved from [Link]

- Wooldridge, K. R. H., & Slack, R. (1962). 352. The synthesis of some 6-thioxanthines. Journal of the Chemical Society (Resumed), 1863-1868.

-

Synnovis. (2025, October 8). HPRT - (Hypoxanthine phosphoribosyltransferase). Retrieved from [Link]

- Molinelli, A., & Crews, K. R. (2024). Determination of Thiopurine S-Methyltransferase (TPMT) Activity in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Methods in Molecular Biology (Vol. 2731, pp. 417-425). Springer US.

- Pecher, D., Dokupilová, S., Zelinková, Z., Peppelenbosch, M., Mikušová, V., & Mikuš, P. (2017). Determination of thiopurine S-methyltransferase activity by hydrophilic interaction liquid chromatography hyphenated with mass spectrometry.

-

Torres, R. J., & Puig, J. G. (2015). Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome. Orphanet journal of rare diseases, 10, 4. [Link]

-

Assay Genie. (n.d.). Human Hypoxanthine Phosphoribosyltransferase 1 (HPRT1) ELISA Kit (HUDL01356). Retrieved from [Link]

-

Nelson, V. C., el Khadem, H. S., Whitten, B. K., & Sesselman, D. L. (1983). Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose. Journal of medicinal chemistry, 26(7), 1071–1074. [Link]

-

Muralidharan, A., Park, J., & Lee, J. C. (2015). Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP. ACS chemical biology, 10(6), 1437–1441. [Link]

-

Wikipedia. (n.d.). GMP synthase. Retrieved from [Link]

- De Napoli, L., Montesarchio, D., Piccialli, G., Santacroce, C., & Varra, M. (1995). Improved Synthesis of Isoguanosine and 6-Substituted Xanthosine Derivatives. J. Chem. Soc., Perkin Trans. 1, 15-18.

-

Wagner, C. R., & Michel, J. (2022). 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. Journal of medicinal chemistry, 65(23), 15846–15858. [Link]

-

Tesmer, J. J. G. (2020). GMP Synthetase: Allostery, Structure, and Function. Biomolecules, 10(11), 1563. [Link]

-

ChemistryViews. (2025, February 3). Faster, Cheaper, Smarter Thioxanthone Synthesis. Retrieved from [Link]

-

GeneCards. (n.d.). GMPS Gene. Retrieved from [Link]

- ResearchGate. (n.d.).

- Wagner, C. R., & Michel, J. (2022). 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. Journal of Medicinal Chemistry, 65(23), 15846-15858.

Sources

- 1. Faster, Cheaper, Smarter Thioxanthone Synthesis - ChemistryViews [chemistryviews.org]

- 2. Nucleosides and nucleotides. XIII. Synthesis of thiopurine nucleosides from adenosine and guanosine derivatives by the sulfhydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 352. The synthesis of some 6-thioxanthines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of modified thiopurine nucleosides for structural characterization of human thiopurine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

mechanism of action of 6-thio-xanthosine in cells

An In-depth Technical Guide to the Cellular Mechanism of Action of 6-Thio-xanthosine

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the cellular and molecular mechanisms of 6-thio-xanthosine, a critical thiopurine metabolite. Synthesized from precursor drugs such as 6-mercaptopurine (6-MP) and azathioprine, 6-thio-xanthosine and its derivatives are central to the therapeutic effects of these agents. Our primary focus will be on its role as a modulator of the de novo purine biosynthesis pathway, with a specific emphasis on the inhibition of inosine monophosphate dehydrogenase (IMPDH). This document will dissect the metabolic activation cascade, the direct enzymatic interactions, and the downstream cellular consequences, including cytotoxicity and cell cycle arrest. Furthermore, we will detail the essential experimental protocols required to rigorously investigate these mechanisms, providing researchers and drug development professionals with a self-validating framework for their studies.

Introduction: The Central Role of 6-Thio-xanthosine in Thiopurine Metabolism

Thiopurine drugs, including 6-mercaptopurine (6-MP) and its prodrug azathioprine, are indispensable therapeutic agents used in the treatment of acute lymphoblastic leukemia and various autoimmune diseases.[1][2] Their clinical efficacy is not derived from the parent compounds but from their intracellular conversion into active thiopurine metabolites. The metabolic pathway is complex, involving competing anabolic and catabolic enzymes.[3]

A critical branch of this pathway involves the conversion of 6-MP into 6-thio-inosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][5] TIMP serves as a crucial junction, leading to the formation of several active metabolites. One of the most significant transformations is the oxidation of TIMP by inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[5][6] This reaction yields 6-thioxanthosine monophosphate (TXMP), the phosphorylated form of 6-thio-xanthosine.[3] The disruption of the guanine nucleotide pool via this mechanism is a cornerstone of the cytotoxic and immunosuppressive effects of thiopurine drugs.

Core Mechanism: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

The primary molecular target for the active metabolites of 6-thio-xanthosine is IMPDH. Understanding this interaction is fundamental to comprehending its cellular effects.

IMPDH: The Gatekeeper of Guanine Nucleotide Synthesis

IMPDH (EC 1.1.1.205) catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP).[7][8] This is the first committed and rate-limiting step in the pathway that produces guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), essential precursors for RNA and DNA synthesis, respectively.[6][8] Due to their high demand for nucleic acid synthesis, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are exquisitely sensitive to the inhibition of IMPDH.[6][7]

Interaction of Thiopurine Metabolites with IMPDH

6-thio-inosine monophosphate (TIMP) is a substrate for IMPDH, which converts it to 6-thioxanthosine monophosphate (TXMP).[3][6] While it acts as a substrate, the accumulation of thiopurine nucleotides, including TIMP and its downstream products, ultimately leads to feedback inhibition and disruption of the enzyme's normal function. This interference results in a profound depletion of the intracellular pools of XMP, GMP, and GTP.[9] The consequence is a metabolic state where the cell is starved of essential building blocks for nucleic acid synthesis, leading to the cessation of cell proliferation.[8][9]

Downstream Cellular Consequences

The inhibition of IMPDH and subsequent guanine nucleotide depletion triggers a cascade of events that culminate in the desired therapeutic outcomes of cytotoxicity and immunosuppression.

-

Cell Cycle Arrest: The lack of dGTP, a critical component for DNA replication, causes cells to arrest in the S-phase of the cell cycle.[4] This prevents cellular division and proliferation.

-

Induction of Apoptosis: Prolonged nucleotide pool imbalance and replicative stress activate intrinsic apoptotic pathways, leading to programmed cell death. This is the primary mechanism for eliminating malignant cells.[4][10]

-

Incorporation into Nucleic Acids: While the primary mechanism relates to IMPDH, thiopurine metabolites, particularly 6-thioguanine nucleotides (which can be formed downstream of TXMP), can be incorporated into DNA.[2][11] This incorporation leads to DNA damage and can trigger futile mismatch repair cycles, further contributing to cytotoxicity.[12]

Methodologies for Studying the Mechanism of Action

To validate and explore the mechanism of 6-thio-xanthosine and its precursors, a series of robust, self-validating experimental protocols are required.

Measurement of IMPDH Enzymatic Activity

The most direct method to confirm the mechanism is to measure the activity of its primary target, IMPDH.

This assay is a foundational technique that measures the conversion of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[7][13]

Principle: The enzymatic reaction catalyzed by IMPDH produces NADH, which has a distinct absorbance peak at 340 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.

Step-by-Step Methodology:

-

Cell Lysate Preparation: Culture cells of interest (e.g., MOLT-4 human leukemia cells) and treat with varying concentrations of the test compound (e.g., 6-MP or 6-thio-xanthosine) for a specified duration.[9]

-

Harvest cells and prepare a cell lysate using a suitable lysis buffer (e.g., 10x Cell Lysis Solution).[14]

-

Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare the IMPDH assay solution containing: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and the substrate IMP (e.g., 250 µM).[13]

-

Initiate Reaction: Add the cell lysate to the reaction mixture and immediately add the cofactor NAD+ (e.g., 500 µM) to start the reaction.[13]

-

Kinetic Measurement: Place the plate in a spectrophotometer capable of kinetic readings at 340 nm. Record the absorbance every minute for 30-60 minutes at 30°C.

-

Data Analysis: Calculate the rate of NADH production (Vmax) from the linear portion of the kinetic curve. Compare the rates between treated and untreated samples to determine the percentage of inhibition.

| Assay Type | Principle | Measurement | References |

| MTT/MTS/XTT | Reduction of tetrazolium salt by metabolic enzymes. | Colorimetric (Absorbance) | [15] |

| LDH Release | Measures leakage of lactate dehydrogenase (LDH) from damaged cells. | Colorimetric or Fluorescent | [15][16] |

| Live/Dead Staining | Uses membrane-permeable (live) and -impermeable (dead) fluorescent dyes. | Fluorescence Microscopy or Flow Cytometry | [15] |

| Annexin V/PI | Detects phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis). | Flow Cytometry | [17] |

Conclusion and Future Directions

The mechanism of action of 6-thio-xanthosine is intrinsically linked to the disruption of de novo purine synthesis through the inhibition of the rate-limiting enzyme, IMPDH. This targeted action starves rapidly dividing cells of essential guanine nucleotides, leading to cell cycle arrest and apoptosis. This guide has outlined the core molecular interactions and provided a validated experimental framework for researchers to probe this mechanism. Future research should continue to explore the interplay between IMPDH inhibition and other downstream effects, such as the activation of specific cell stress signaling pathways and the consequences of thiopurine incorporation into nucleic acids. A deeper understanding of these integrated mechanisms will further empower the development of more selective and effective therapies targeting this critical metabolic pathway.

References

-

Li, M., & Liu, X. (2019). Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors. Methods in Molecular Biology, 1944, 139-146. Retrieved from [Link]

-

Pang, J., et al. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Scientific Reports, 8(1), 17006. Retrieved from [Link]

-

Vethe, N. T., et al. (2014). Simultaneous quantification of IMPDH activity and purine bases in lymphocytes using LC-MS/MS: assessment of biomarker responses to mycophenolic acid. Therapeutic Drug Monitoring, 36(1), 68-77. Retrieved from [Link]

-

Garg, A., & Fulton, J. C. (2016). In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. Drug Metabolism and Disposition, 44(9), 1469-1478. Retrieved from [Link]

-

Nelson, J. A., & Parks, R. E. Jr. (1972). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 32(10), 2034-2041. Retrieved from [Link]

-

Le Dérumeaux, H., et al. (2020). Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience. Rheumatology and Therapy, 7(4), 845-857. Retrieved from [Link]

-

Gjerde, J., et al. (2007). IMP dehydrogenase basal activity in MOLT-4 human leukaemia cells is altered by mycophenolic acid and 6-thioguanosine. Basic & Clinical Pharmacology & Toxicology, 101(3), 174-180. Retrieved from [Link]

-

Singh, V., et al. (2017). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. RSC Advances, 7(81), 51261-51279. Retrieved from [Link]

-

Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. Chemical Reviews, 109(7), 2903-2928. Retrieved from [Link]

-

Bzowska, A., et al. (2000). Xanthosine and xanthine. Substrate properties with purine nucleoside phosphorylases, and relevance to other enzyme systems. Biochimica et Biophysica Acta, 1543(2), 336-352. Retrieved from [Link]

-

Mender, I., et al. (2015). Induction of Telomere Dysfunction Mediated By the Telomerase Substrate Precursor 6-Thio-2'-Deoxyguanosine. Cancer Discovery, 5(1), 82-95. Retrieved from [Link]

-

Lulla, A. R., et al. (2021). A Modified Nucleoside 6-thio-2'-deoxyguanosine Exhibits Anti-tumor Activity in Gliomas. Clinical Cancer Research, 27(13), 3686-3697. Retrieved from [Link]

-

Sartorelli, A. C., & LePage, G. A. (1958). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 18(11), 1329-1335. Retrieved from [Link]

-

Wang, P., et al. (2016). Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid. Journal of Biological Chemistry, 291(14), 7426-7434. Retrieved from [Link]

-

Maia Biotechnology. (n.d.). Ateganosine (THIO). Retrieved from [Link]

-

Mender, I., et al. (2025). 6-thio-2'-deoxyguanosine inhibits telomere elongation by inducing a non-productive stalled telomerase complex. bioRxiv. Retrieved from [Link]

-

Mender, I., et al. (2025). Chemotherapeutic 6-thio-2'-deoxyguanosine selectively targets and inhibits telomerase by inducing a non-productive telomere-bound telomerase complex. bioRxiv. Retrieved from [Link]

-

Al-Dasooqi, N., et al. (2021). Influence of xanthine oxidase and inosine monophosphate dehydrogenase polymorphisms on 6-mercaptopurine treatment response in pediatric acute lymphoblastic leukemia. Scientific Reports, 11(1), 22444. Retrieved from [Link]

-

Mender, I., et al. (2023). Therapeutic 6-thio-deoxyguanosine inhibits telomere elongation in cancer cells by inducing a non-productive stalled telomerase complex. Nature Communications, 14(1), 512. Retrieved from [Link]

-

Mender, I., et al. (2023). Chemotherapeutic 6-thio-2'-deoxyguanosine selectively targets and inhibits telomerase by inducing a non-productive telomere-bound telomerase complex. bioRxiv. Retrieved from [Link]

-

van Dieren, J. M., et al. (2006). The role of xanthine oxidase in thiopurine metabolism: a case report. Gut, 55(6), 903-904. Retrieved from [Link]

-

ResearchGate. (n.d.). A, chemical structures of 6-thioguanine and 6-thio-dG. B, cell counts.... Retrieved from [Link]

-

You, C., et al. (2013). Effects of 6-thioguanine and S6-methylthioguanine on transcription in vitro and in human cells. Journal of Biological Chemistry, 288(1), 38-47. Retrieved from [Link]

-

PubChem. (n.d.). 6-Thioxanthine. Retrieved from [Link]

-

Borah, A., et al. (2023). Xanthosine, a purine glycoside mediates hepatic glucose homeostasis through inhibition of gluconeogenesis and activation of glycogenesis via regulating the AMPK/ FoxO1/AKT/GSK3β signaling cascade. Chemico-Biological Interactions, 371, 110347. Retrieved from [Link]

-

Biocompare. (2024). Cell-Based Assays. Retrieved from [Link]

-

Yang, C. S., & Wang, Z. Y. (1997). Signal transduction pathways: targets for green and black tea polyphenols. Journal of Biochemical and Molecular Toxicology, 11(4), 165-170. Retrieved from [Link]

-

Wang, C., et al. (2022). Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. STAR Protocols, 3(1), 101099. Retrieved from [Link]

-

Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

Iwatsuki, M., et al. (2020). Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. Marine Drugs, 18(10), 512. Retrieved from [Link]

-

Bennett, L. L. Jr, & Allan, P. W. (1971). Metabolism of 6-methylthiopurine ribonucleoside 5'-phosphate. Biochemical Pharmacology, 20(12), 3538-3539. Retrieved from [Link]

-

Fredholm, B. B. (Ed.). (2011). Methylxanthines. Handbook of Experimental Pharmacology, Volume 200. Retrieved from [Link]

-

Jantan, I., et al. (2019). Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer. Critical Reviews in Food Science and Nutrition, 59(sup1), S132-S154. Retrieved from [Link]

Sources

- 1. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Telomere Dysfunction Mediated By the Telomerase Substrate Precursor 6-Thio-2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of xanthine oxidase and inosine monophosphate dehydrogenase polymorphisms on 6-mercaptopurine treatment response in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 8. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IMP dehydrogenase basal activity in MOLT-4 human leukaemia cells is altered by mycophenolic acid and 6-thioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Modified Nucleoside 6-thio-2’-deoxyguanosine Exhibits Anti-tumor Activity in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmrservice.com [bmrservice.com]

- 15. biocompare.com [biocompare.com]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 6-Thio-Xanthosine as a Substrate for Purine Nucleoside Phosphorylases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Purine Nucleoside Phosphorylase (PNP) is a critical enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides. Its vital role in T-cell proliferation has made it a significant target for therapeutic intervention in autoimmune diseases and T-cell malignancies.[1][2] Understanding the interaction of PNP with various substrates, including synthetic analogs like 6-thio-xanthosine, is paramount for elucidating its catalytic mechanism and for the rational design of potent inhibitors. This guide provides a comprehensive technical overview of 6-thio-xanthosine's role as a PNP substrate. We will explore the biochemical context, the kinetics and thermodynamics of the enzymatic reaction, detailed experimental protocols for its characterization, and the implications for drug discovery and development.

Introduction: Purine Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylase (PNP, EC 2.4.2.1) is a ubiquitous enzyme that plays a key role in the catabolism and recycling of purine nucleosides.[2][3] It catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond in purine ribo- and deoxyribonucleosides, using inorganic phosphate (Pi) to yield the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.[3][4]

The significance of PNP is starkly illustrated by the consequences of its genetic deficiency in humans, which leads to a severe impairment of T-cell function while leaving B-cell immunity largely unaffected.[2] This specific T-cell toxicity results from the accumulation of deoxyguanosine, which is phosphorylated to deoxyguanosine triphosphate (dGTP), a toxic metabolite that inhibits ribonucleotide reductase and induces apoptosis in T-lymphocytes.[5] This natural "knockout" model provides a powerful rationale for developing PNP inhibitors as therapeutic agents to induce a state of immunosuppression or to selectively target T-cell cancers.[1][5]

The Substrate: 6-Thio-Xanthosine and its Physicochemical Context

6-thio-xanthosine is a synthetic analog of the natural purine nucleoside xanthosine. The key structural modification is the substitution of the oxygen atom at the 6-position of the purine ring with a sulfur atom. This seemingly minor change has significant implications for the molecule's electronic properties, pKa, and its interaction with the PNP active site.

A critical factor in understanding the substrate properties of xanthine derivatives is their ionization state at physiological pH. Unlike guanosine or inosine, xanthosine has a pKa of approximately 5.7, meaning it exists predominantly as a monoanion at neutral pH.[6] The corresponding base, 6-thioxanthine, has an even lower pKa of around 6.2 to 6.5, making its monoanionic form highly predominant at physiological pH.[6][7] Studies on mammalian PNPs have shown a marked preference for the neutral forms of xanthosine and xanthine, with an optimal pH for catalysis in the acidic range of 5-6.[6] This preference is a crucial consideration for any kinetic analysis, as the concentration of the "true" substrate (the neutral species) is highly pH-dependent.

The Enzymatic Reaction: Mechanism and Kinetics

PNP catalyzes the phosphorolysis of 6-thio-xanthosine in a reversible reaction. The forward reaction involves the cleavage of the glycosidic bond, while the reverse reaction is a synthetic pathway.

Reaction: 6-thio-xanthosine + Phosphate (Pi) ⇌ 6-thioxanthine + Ribose-1-phosphate

The catalytic mechanism for PNP proceeds through an ordered bi-bi reaction, where the nucleoside and phosphate bind to the enzyme to form a ternary complex.[3] The reaction involves the cleavage of the glycosidic bond with an inversion of configuration at the anomeric carbon, producing α-ribose 1-phosphate.[3] Kinetic studies suggest an S_N1-type mechanism, where bond breaking precedes bond making, involving a transition state with significant ribooxocarbenium ion character.[3][8]

dot digraph "PNP_Reaction_Mechanism" { graph [splines=ortho, nodesep=1, ranksep=1.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];